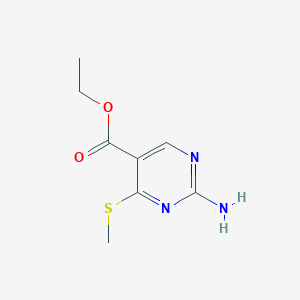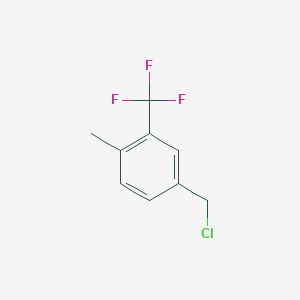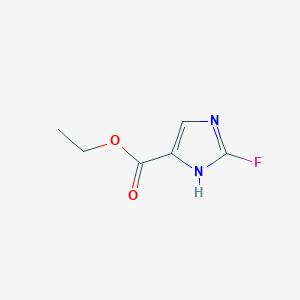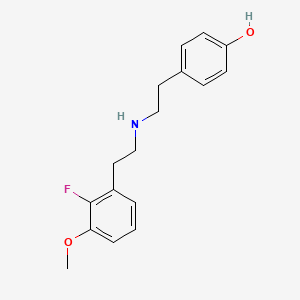
3-((1R)-1-Aminoprop-2-enyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1R)-1-Aminoprop-2-enyl)phenol is an organic compound that features a phenol group substituted with an aminopropenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with an appropriate aminopropenyl precursor under controlled conditions. For instance, the reaction of phenol with 1-aminoprop-2-enyl chloride in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-((1R)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro or bromo derivatives of the phenol.
Applications De Recherche Scientifique
3-((1R)-1-Aminoprop-2-enyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-((1R)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminopropenyl chain can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
3-((1R)-1-Hydroxy-2-(methylamino)ethyl)phenol: A compound with a similar structure but different functional groups
Uniqueness
3-((1R)-1-Aminoprop-2-enyl)phenol is unique due to its specific aminopropenyl substitution, which imparts distinct chemical and biological properties compared to other phenolic compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
3-[(1R)-1-aminoprop-2-enyl]phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2/t9-/m1/s1 |
Clé InChI |
YJPWRKWXAYIBSV-SECBINFHSA-N |
SMILES isomérique |
C=C[C@H](C1=CC(=CC=C1)O)N |
SMILES canonique |
C=CC(C1=CC(=CC=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


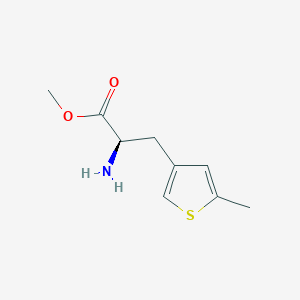
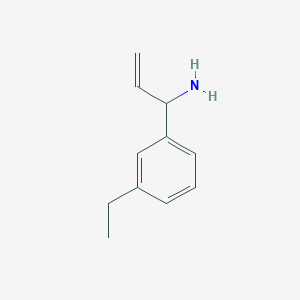
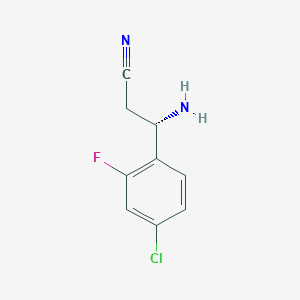
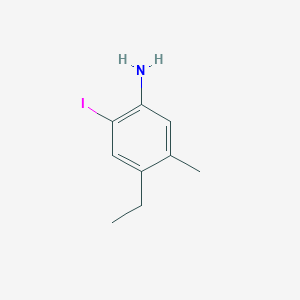
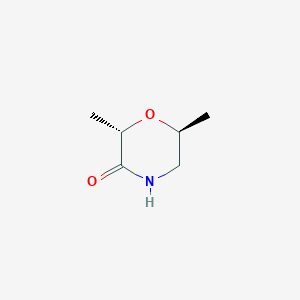

![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
